molecular formula C22H22N6O3 B2987904 N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide CAS No. 899970-16-2

N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide

Cat. No.: B2987904
CAS No.: 899970-16-2
M. Wt: 418.457
InChI Key: WIXJMCHKXRVHMQ-UHFFFAOYSA-N
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Description

N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide is a complex organic compound that features a pyridazine ring substituted with a 4-methylpiperazine moiety. This compound is of significant interest due to its potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed for hydrolysis reactions.

Major Products

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Depending on the substituent introduced, various substituted derivatives can be formed.

    Hydrolysis: The major products would be the corresponding carboxylic acid and amine.

Scientific Research Applications

N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and make it a valuable compound for further research and development.

Properties

IUPAC Name

N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-26-10-12-27(13-11-26)21-9-8-20(24-25-21)16-4-2-6-18(14-16)23-22(29)17-5-3-7-19(15-17)28(30)31/h2-9,14-15H,10-13H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXJMCHKXRVHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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